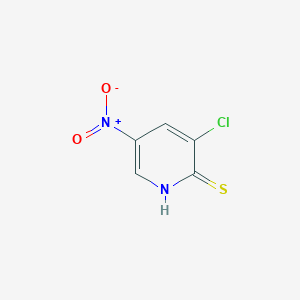

3-Chloro-5-nitropyridine-2-thiol

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitropyridine derivatives often involves multi-step reactions including substitution, oxidation, nitration, and ammoniation. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves these steps and provides a methodological framework that could potentially be adapted for the synthesis of 3-Chloro-5-nitropyridine-2-thiol . Similarly, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine also involves a sequence of reactions that could be relevant .

Molecular Structure Analysis

X-ray and spectroscopic analyses are common techniques used to determine the molecular structure of nitropyridine derivatives. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing the presence of two independent molecules in the asymmetric unit and providing detailed geometric parameters . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of nitropyridine compounds.

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives can be complex and is influenced by the substituents on the pyridine ring. The paper discussing the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole demonstrates how the presence of a thiadiazole ring can lead to ring opening and the formation of various heterocyclic compounds through reactions with nucleophiles . Additionally, the kinetics of nucleophilic substitutions on chloro-nitropyridines with arenethiolates have been studied, showing that the position of the chloro and nitro groups on the pyridine ring can significantly affect the reaction rates .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be influenced by their molecular structure and the nature of their substituents. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, revealing absorption and emission maxima that are characteristic of the compound's electronic structure . The solvent effects on the emission spectra of this compound were also studied, which is important for understanding its behavior in different environments.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Chemistry , specifically Inorganic Chemistry and Photophysics .

Summary of the Application

A novel Cu(I) cluster compound has been synthesized by reacting CuI with the 2,2’-dithiobis (5-nitropyridine) ligand under solvothermal conditions . This compound presents a near-infrared emission showing an unusual temperature dependence .

Methods of Application or Experimental Procedures

The direct reaction of CuI with 2,2’-dithiobis(5-nitropyridine) ligand under solvothermal conditions gives rise to the formation of the novel thiolated Cu(I) cluster .

Results or Outcomes

The structure of the compound has been determined by single-crystal X-ray diffraction and FT-IR analysis, and the photophysical properties have been determined in the solid state by means of steady-state and time-resolved optical techniques .

2. Synthesis of 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

Specific Scientific Field

This application falls under the field of Materials Science and Nonlinear Optics .

Summary of the Application

2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .

Methods of Application or Experimental Procedures

The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis and it belongs to the monoclinic crystal system .

Results or Outcomes

The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

3. Synthesis of Aliphatic Thiols and Their Derivatives

Specific Scientific Field

This application falls under the field of Organic & Biomolecular Chemistry .

Summary of the Application

A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur has been developed . This method allows for the convenient formation of C–S bonds and the direct incorporation of S–S bonds .

Methods of Application or Experimental Procedures

The reactivity of easily accessible electron-deficient alkenes towards sulfur was investigated, leading to the development of a new pseudo-multicomponent reaction for the preparation of polysulfides . Sequential one-pot reduction led to diversely substituted thiols .

Results or Outcomes

This method provides a convenient way to synthesize a variety of thiols, which are biologically and synthetically important compounds . These thiols can be further modified to produce thioethers, unsymmetric disulfides, and thioesters .

4. Synthesis of Drug Compounds and Organic Electroluminescent Materials

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Material Science .

Summary of the Application

3-Chloro-5-nitropyridine-2-thiol is a pharmaceutical intermediate that can be used to prepare drug compounds for the treatment of osteoarthritis . It can also be used to synthesize a type of carbazole derivative used in the field of organic electroluminescence .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The outcomes of these applications include the production of drug compounds for the treatment of osteoarthritis and the synthesis of organic electroluminescent materials .

5. Utility of Pentachloropyridine in Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Pentachloropyridine is one of the most important perhalogenated compounds which find broad applications in many fields of chemistry . This review aims to describe the different strategies developed so far for the synthesis, reaction and use of pentachloropyridine as building blocks in the synthesis of chemical relevant organic compounds .

Methods of Application or Experimental Procedures

The most common protocols involve the substitution of chlorine atoms by fluorine . Mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds have been synthesized from the reaction of the corresponding C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles with pentachloropyridine .

Results or Outcomes

The outcomes of these applications include the production of a variety of organic compounds that are highly reactive toward nucleophilic attack as a result of their electron-deficient nature .

6. Synthesis of Drug Compounds and Organic Electroluminescent Materials

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Material Science .

Summary of the Application

3-Chloro-5-nitropyridine-2-thiol is a pharmaceutical intermediate that can be used to prepare drug compounds for the treatment of osteoarthritis . It can also be used to synthesize a type of carbazole derivative used in the field of organic electroluminescence .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The outcomes of these applications include the production of drug compounds for the treatment of osteoarthritis and the synthesis of organic electroluminescent materials .

Safety And Hazards

The safety data sheet for a related compound, Chloro-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Direcciones Futuras

The future directions for the use of 3-Chloro-5-nitropyridine-2-thiol or related compounds could involve their use in the synthesis of new materials with potential applications in optoelectronics, sensors, and telecommunications . For instance, polynuclear Cu(I) clusters, which can be synthesized using ligands bearing -SH and -N moieties, are being investigated for promising applications in optoelectronics and luminescence signaling .

Propiedades

IUPAC Name |

3-chloro-5-nitro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUVUYBYAXQFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649903 | |

| Record name | 3-Chloro-5-nitropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitropyridine-2-thiol | |

CAS RN |

64007-60-9 | |

| Record name | 3-Chloro-5-nitropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

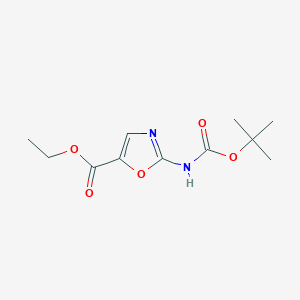

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

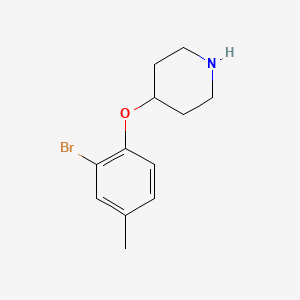

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

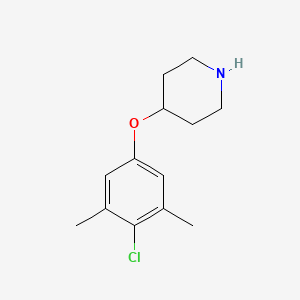

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)